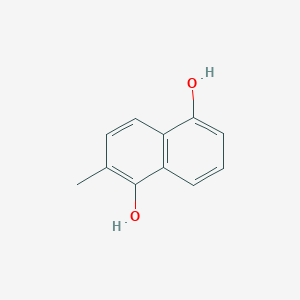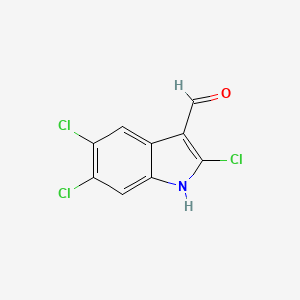
Silane, trichloro(18-phenoxyoctadecyl)-
描述
Silane, trichloro(18-phenoxyoctadecyl)-: is a chemical compound with the molecular formula C24H41Cl3OSi and a molecular weight of 480.02624 g/mol . This compound is characterized by the presence of a silane group bonded to three chlorine atoms and an 18-phenoxyoctadecyl group. It is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trichloro(18-phenoxyoctadecyl)- typically involves the reaction of trichlorosilane with 18-phenoxyoctadecyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of Silane, trichloro(18-phenoxyoctadecyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions: Silane, trichloro(18-phenoxyoctadecyl)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Alcohols, amines, thiols, and other nucleophiles under mild to moderate conditions.
Condensation Reactions: Other silanes or silanols under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution Reactions: Substituted silanes with various functional groups.
Condensation Reactions: Siloxane polymers.
科学研究应用
Silane, trichloro(18-phenoxyoctadecyl)- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of functionalized silanes and siloxanes.
- Employed in surface modification of materials to enhance hydrophobicity or adhesion properties .
Biology:
- Utilized in the preparation of biocompatible coatings for medical devices.
- Applied in the development of biosensors and diagnostic tools .
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry:
- Used in the production of specialty coatings and adhesives.
- Employed in the manufacture of advanced materials with tailored surface properties .
作用机制
The mechanism of action of Silane, trichloro(18-phenoxyoctadecyl)- involves its ability to form stable covalent bonds with various substrates. The compound reacts with hydroxyl groups on surfaces to form siloxane bonds, resulting in the modification of surface properties. This mechanism is utilized in applications such as surface modification, adhesion promotion, and the development of functional coatings .
相似化合物的比较
Silane, trichlorooctadecyl-: Similar structure but lacks the phenoxy group, resulting in different chemical properties and applications.
Silane, trichlorophenyl-: Contains a phenyl group instead of the 18-phenoxyoctadecyl group, leading to variations in reactivity and usage.
Uniqueness: Silane, trichloro(18-phenoxyoctadecyl)- is unique due to the presence of the long 18-phenoxyoctadecyl chain, which imparts specific hydrophobic and adhesive properties. This makes it particularly useful in applications requiring surface modification and the creation of hydrophobic coatings .
属性
IUPAC Name |
trichloro(18-phenoxyoctadecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41Cl3OSi/c25-29(26,27)23-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22-28-24-20-16-15-17-21-24/h15-17,20-21H,1-14,18-19,22-23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWFGQVVWZXHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41Cl3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593982 | |
| Record name | Trichloro(18-phenoxyoctadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808165-09-5 | |
| Record name | Trichloro(18-phenoxyoctadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)

![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)



![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)

